1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one, commonly known as 77-LH-28-1, is a highly selective, brain-penetrant allosteric agonist of the muscarinic acetylcholine receptor subtype 1 (M1) [1]. Unlike traditional cholinergic agents that target the highly conserved orthosteric binding site, 77-LH-28-1 binds to an allosteric site, conferring greater than 100-fold selectivity for M1 over M2–M5 subtypes [1]. In procurement and assay design, it is primarily sourced as an in vivo-compatible pharmacological tool for neuropharmacology, cognitive enhancement models, and Alzheimer's disease research, offering a critical advantage in functional efficacy and receptor preservation over first-generation allosteric modulators and non-selective orthosteric agonists [1].
Substituting 77-LH-28-1 with older allosteric agonists (such as AC-42) or classical orthosteric agonists (like carbachol or arecoline) fundamentally compromises assay integrity and in vivo translation [1], [2]. First-generation allosteric tools like AC-42 often lack sufficient intrinsic efficacy in native tissue environments, failing to induce necessary cellular responses—such as neuronal firing—unless receptors are artificially overexpressed in recombinant systems [1]. Conversely, while classical orthosteric agonists possess high efficacy, their lack of subtype selectivity triggers off-target cholinergic signaling across M2–M5 receptors [1]. Furthermore, prolonged exposure to orthosteric agonists drives severe M1 receptor down-regulation and desensitization, rendering them unsuitable for chronic dosing models or long-term cell-based assays where sustained receptor responsiveness is required [2].
In rat hippocampal slice preparations, 77-LH-28-1 acts as a full M1 agonist, inducing pirenzepine-sensitive single-unit firing in the CA1 region at levels comparable to the non-selective agonist carbachol [1]. In direct contrast, the first-generation allosteric agonist AC-42 fails to significantly stimulate single-unit cell firing even at concentrations up to 30 μM [1]. This demonstrates that while AC-42 is effective in recombinant overexpression systems, 77-LH-28-1 provides the necessary intrinsic efficacy for native physiological environments.
| Evidence Dimension | Stimulation of CA1 pyramidal neuron single-unit firing |
| Target Compound Data | Full agonist response (comparable to carbachol maximum) |
| Comparator Or Baseline | AC-42 (No significant stimulation at ≤30 μM) |
| Quantified Difference | Complete restoration of native functional efficacy compared to AC-42 |
| Conditions | Rat hippocampal slice electrophysiology (native tissue) |
Essential for researchers transitioning from recombinant cell lines to ex vivo slice models or in vivo studies, where high intrinsic efficacy is required.
Prolonged exposure to classical orthosteric agonists (e.g., oxotremorine-M, arecoline, pilocarpine) causes significant M1 receptor internalization and down-regulation, which confounds long-term signaling studies [1]. However, 77-LH-28-1, while capable of inducing some receptor internalization, does not cause total cellular M1 receptor down-regulation [1]. This resistance to standard desensitization mechanisms ensures that the M1 receptor remains functionally responsive during extended incubation periods.
| Evidence Dimension | Total cellular M1 receptor down-regulation after prolonged exposure |
| Target Compound Data | No significant down-regulation |
| Comparator Or Baseline | Orthosteric agonists (e.g., Oxotremorine-M) (Significant receptor down-regulation) |
| Quantified Difference | Preservation of total receptor pool vs. significant depletion |
| Conditions | CHO cells recombinantly expressing human M1 mAChRs (prolonged exposure) |
Critical for chronic in vivo dosing and long-term in vitro assays where receptor desensitization would otherwise skew pharmacological readouts.
Because the orthosteric acetylcholine binding site is highly conserved across the five muscarinic receptor subtypes (M1-M5), traditional agonists like carbachol exhibit poor selectivity [1]. By binding to an allosteric site, 77-LH-28-1 achieves greater than 100-fold specificity for the M1 subtype over M2, M3, M4, and M5 receptors in functional assays, such as calcium mobilization and inositol phosphate accumulation [1].
| Evidence Dimension | Receptor subtype selectivity (M1 vs M2-M5) |
| Target Compound Data | >100-fold selectivity for M1 |
| Comparator Or Baseline | Orthosteric agonists (e.g., Carbachol) (Non-selective across M1-M5) |
| Quantified Difference | >100-fold improvement in subtype specificity |
| Conditions | Calcium mobilization and inositol phosphate accumulation assays |
Eliminates confounding off-target cholinergic responses in complex biological models, ensuring data is strictly M1-mediated.
Due to its high intrinsic efficacy compared to older allosteric modulators like AC-42, 77-LH-28-1 is the preferred procurement choice for studying M1-mediated depolarization and long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons [1].
Its resistance to inducing M1 receptor down-regulation, combined with excellent blood-brain barrier penetrance, makes it ideal for long-term behavioral and cognitive enhancement studies in rodent models where orthosteric agonists would cause rapid desensitization [1], [2].
As a highly selective allosteric agonist, it is utilized in structural biology workflows (e.g., X-ray crystallography) to map the allosteric binding pockets of GPCRs, providing a stable, non-desensitizing ligand-receptor complex for structure-based drug design [1].